molecular formula C22H24N4O B12911793 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- CAS No. 118270-30-7

4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)-

Cat. No.: B12911793
CAS No.: 118270-30-7
M. Wt: 360.5 g/mol
InChI Key: VFDGPNZXYGOKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

Molecular Architecture

The compound’s molecular formula, C₂₂H₂₄N₄O, corresponds to a molecular weight of 360.5 g/mol. Its 2D structure (Figure 1) features:

  • A pyridazine ring (C₄H₄N₂) serving as the central scaffold.
  • Phenyl groups (C₆H₅) at positions 4 and 6, contributing to aromaticity and planar geometry.
  • A morpholineethylamine group at position 3, comprising a six-membered morpholine ring (C₄H₉NO) connected via an ethylamine linker (C₂H₆N).

The SMILES notation (C1COCCN1CCNC2=NN=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4) illustrates the connectivity: the morpholine oxygen bridges C1 and C4, while the ethylamine chain links the morpholine to the pyridazine nitrogen.

Table 1: Key Molecular Descriptors
Property Value
Molecular formula C₂₂H₂₄N₄O
Molecular weight 360.5 g/mol
IUPAC name N-(2-morpholin-4-ylethyl)-4,6-diphenylpyridazin-3-amine
InChIKey VFDGPNZXYGOKDB-UHFFFAOYSA-N

Crystallographic Analysis

While X-ray crystallography data for this specific compound remain unreported, computational models predict a non-planar conformation due to steric interactions between the phenyl groups and the morpholine ring. The pyridazine ring’s dihedral angles with the phenyl substituents are estimated to range between 30° and 50°, based on analogous pyridazine derivatives.

In comparable morpholine-containing structures, such as N-(morpholinomethyl)pyridazine analogs, crystallographic studies reveal:

  • Hydrogen bonding between the morpholine oxygen and amine hydrogens (2.8–3.2 Å).
  • π-π stacking interactions between phenyl groups (3.5–4.0 Å separation).

These features suggest that 4-morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- adopts a twisted geometry in the solid state, minimizing steric clashes while maximizing intermolecular interactions.

Properties

CAS No.

118270-30-7

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-4,6-diphenylpyridazin-3-amine

InChI

InChI=1S/C22H24N4O/c1-3-7-18(8-4-1)20-17-21(19-9-5-2-6-10-19)24-25-22(20)23-11-12-26-13-15-27-16-14-26/h1-10,17H,11-16H2,(H,23,25)

InChI Key

VFDGPNZXYGOKDB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NN=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,6-diphenyl-3-pyridazinyl chloride with 4-morpholineethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- undergoes various chemical reactions, including:

Scientific Research Applications

4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

The compound’s uniqueness lies in its pyridazinyl core and diphenyl substituents. Key analogs include:

  • 4-Morpholineethanamine, N-[4-methyl-6-(phenylmethyl)-3-pyridazinyl]-, hydrochloride (1:2) (): Features a methyl group at the 4-position and a benzyl group at the 6-position of the pyridazinyl ring. The hydrochloride salt enhances solubility compared to the free base form of the target compound .
  • 4-Morpholineethanamine, N-[4-methyl-6-(1-naphthalenyl)-3-pyridazinyl] (): Substitutes the 6-position phenyl with a bulkier 1-naphthalenyl group, increasing lipophilicity (logP) and molecular weight (348.44 g/mol vs. ~312–384 g/mol in other analogs) .
  • N-(4,6-Disubstituted-pyrimidin-2-yl) acylthioureas (): Replaces the pyridazinyl core with pyrimidine and introduces acylthiourea moieties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) PSA (Ų)
Target Compound C₂₃H₂₅N₄O* ~383.49 4,6-diphenyl, 3-pyridazinyl N/A ~50.3†
N-[4-methyl-6-(phenylmethyl)-3-pyridazinyl] C₁₈H₂₄N₄O·2HCl 384.15 (free base) 4-methyl, 6-benzyl 537.4‡ 50.28
N-[4-methyl-6-(1-naphthalenyl)-3-pyridazinyl] C₂₁H₂₄N₄O 348.44 4-methyl, 6-naphthalenyl N/A 50.28

*Estimated based on analogs. †Calculated using ’s data. ‡From .

Physicochemical Properties
  • Boiling Point and Solubility: The hydrochloride salt in has a high boiling point (537.4°C), suggesting strong ionic interactions. The free base form of the target compound likely has lower solubility in aqueous media.

Biological Activity

4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)-, also known as its dihydrochloride form, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula: C22H26Cl2N4O
  • Molecular Weight: 445.37 g/mol
  • CAS Number: 118269-80-0

The biological activity of 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- is largely attributed to its interaction with various biological targets. The compound has been studied for its potential to modulate neurotransmitter systems and inhibit specific enzymes involved in disease processes.

Key Mechanisms:

  • Receptor Binding: The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition: Preliminary studies suggest that it could inhibit enzymes linked to cancer progression and inflammation.

Anticancer Properties

Research indicates that 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- exhibits promising anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines.

Case Study:

  • A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains and fungi.

Research Findings:

  • In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, 4-Morpholineethanamine exhibited significant inhibitory effects at low concentrations .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)-, a comparison with similar compounds is useful.

Compound NameMolecular FormulaBiological Activity
4-MorpholineethanamineC6H14N2ONeurotransmitter modulation
N-(4,6-Diphenyl-3-pyridazinyl)C22H26N4OAnticancer and antimicrobial effects
Other Pyridazine DerivativesVariesVariable; often includes similar activities

Safety and Toxicology

While preliminary findings are promising, comprehensive toxicological studies are essential to assess safety profiles. Current data suggest moderate toxicity levels in animal models; however, further research is required to establish safe dosage ranges for potential therapeutic use.

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

Answer:
The compound integrates morpholine and pyridazine moieties, which require sequential coupling and cyclization steps. A robust synthetic strategy involves:

  • Functional group compatibility : Protect amine groups during heterocycle formation to avoid side reactions (e.g., using Boc protection).
  • Cyclization conditions : Optimize catalysts (e.g., palladium for cross-coupling) and solvents (polar aprotic like DMF) to enhance pyridazine ring formation .
  • Purification : Use silica gel chromatography or preparative HPLC with phenyl-based columns (e.g., Chromolith® Phenyl) for separation, leveraging π-π interactions for improved resolution .

Basic: How can spectroscopic techniques validate the compound’s structure?

Answer:
Combine multiple spectroscopic methods:

  • NMR : Confirm morpholine (δ 3.5–3.7 ppm for N-CH₂) and pyridazine (aromatic protons δ 7.0–8.5 ppm) integration.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., m/z calculated for C₂₃H₂₃N₅O).
  • IR : Identify secondary amine stretches (~3300 cm⁻¹) and aromatic C=N/C=C bonds (~1600 cm⁻¹). Cross-referencing with synthesized analogs in literature ensures accuracy .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:
Implement a quantum chemical reaction path search to:

  • Identify intermediates : Calculate transition states and thermodynamic stability using DFT (e.g., B3LYP/6-31G*).
  • Predict solvent effects : Simulate solvation models (e.g., COSMO) to select optimal solvents for cyclization.
  • Feedback loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions, reducing trial-and-error approaches .

Advanced: How to resolve contradictions in biological activity data (e.g., antimicrobial assays)?

Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC (minimum inhibitory concentration) testing.
  • Structural analogs : Compare bioactivity with similar compounds (e.g., 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines) to isolate substituent effects .
  • Mechanistic studies : Use molecular docking to assess target binding (e.g., bacterial dihydrofolate reductase) and validate with knock-out microbial strains.

Advanced: What strategies improve yield in large-scale synthesis without compromising purity?

Answer:

  • Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., amine alkylation).
  • Membrane separation : Apply nanofiltration to remove unreacted precursors selectively .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of critical intermediates .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential amine toxicity.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal.
  • Training : Complete safety exams (e.g., 100% score on lab safety tests) for advanced techniques like HPLC or catalytic reactions .

Advanced: How to investigate structure-activity relationships (SAR) for derivatives?

Answer:

  • Systematic substitution : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-nitrophenyl) and assess bioactivity.
  • QSAR modeling : Use descriptors (e.g., logP, HOMO/LUMO energies) to correlate electronic effects with activity.
  • Crystallography : Resolve X-ray structures of ligand-target complexes to identify key binding motifs (e.g., morpholine’s role in hydrogen bonding) .

Basic: Which analytical columns are optimal for quantifying this compound in mixtures?

Answer:

  • HPLC : Use phenyl-modified stationary phases (e.g., Chromolith® Phenyl) for enhanced π-π interactions with aromatic moieties .
  • Mobile phase : Acetonitrile/water with 0.1% formic acid improves peak symmetry and ionization in LC-MS.

Advanced: How to address solubility challenges in in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffer.
  • Lipid-based carriers : Encapsulate in liposomes or cyclodextrins for hydrophobic environments.
  • pH adjustment : Protonate the morpholine amine (pKa ~7.4) to enhance aqueous solubility at physiological pH .

Advanced: What methodologies validate the compound’s stability under storage conditions?

Answer:

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • Stability-indicating assays : Use UPLC-PDA to track degradation products (e.g., hydrolyzed morpholine or oxidized pyridazine) .
  • Data analysis : Apply Arrhenius kinetics to predict shelf-life at 25°C.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.